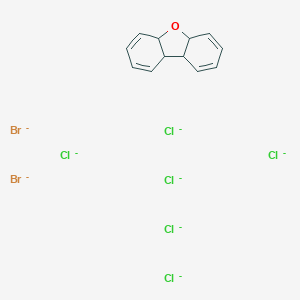
Dibenzofuran, dibromohexachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzofuran, dibromohexachloro- is a chemical compound that belongs to the family of polychlorinated dibenzofurans (PCDFs). PCDFs are highly toxic and persistent environmental pollutants that are produced as byproducts of various industrial processes. Dibenzofuran, dibromohexachloro- is a particularly hazardous PCDF due to its high toxicity and potential for bioaccumulation in the environment. In
Wirkmechanismus
Dibenzofuran, dibromohexachloro- is a potent toxicant that can cause a wide range of adverse health effects. The compound's mechanism of action involves the disruption of cellular processes and the induction of oxidative stress. Dibenzofuran, dibromohexachloro- can also interfere with hormone signaling pathways and cause DNA damage.
Biochemische Und Physiologische Effekte
Dibenzofuran, dibromohexachloro- can cause a range of biochemical and physiological effects, including liver damage, immune system suppression, and developmental toxicity. The compound can also accumulate in the body's fat tissues and cause long-term health effects.
Vorteile Und Einschränkungen Für Laborexperimente
Dibenzofuran, dibromohexachloro- is a useful tool for researchers studying the toxicity of Dibenzofuran, dibromohexachloro- and their effects on biological systems. However, the compound's high toxicity and potential for bioaccumulation make it challenging to use in lab experiments. Researchers must take careful precautions to ensure the safety of their experiments and minimize the risk of exposure.
Zukünftige Richtungen
There is still much to learn about the toxicity and environmental impact of dibenzofuran, dibromohexachloro-. Future research should focus on developing new methods for synthesizing the compound and improving our understanding of its mechanism of action. Researchers should also investigate the potential health effects of long-term exposure to dibenzofuran, dibromohexachloro- and its effects on the environment.
Conclusion:
Dibenzofuran, dibromohexachloro- is a highly toxic and persistent environmental pollutant that has been the subject of extensive scientific research. The compound's mechanism of action, biochemical and physiological effects, and potential applications in various fields have been studied in depth. However, there is still much to learn about the long-term health effects of exposure to dibenzofuran, dibromohexachloro-. Future research should focus on developing new methods for synthesizing the compound and improving our understanding of its environmental impact.
Synthesemethoden
Dibenzofuran, dibromohexachloro- is typically synthesized through the reaction of hexachlorobenzene with copper and bromine. This process produces a mixture of Dibenzofuran, dibromohexachloro-, including dibenzofuran, dibromohexachloro-. The synthesis method is complex and requires careful control of reaction conditions to ensure the production of a pure product.
Wissenschaftliche Forschungsanwendungen
Dibenzofuran, dibromohexachloro- has been the subject of extensive scientific research due to its toxicity and potential environmental impact. Researchers have investigated the compound's mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Eigenschaften
CAS-Nummer |
109302-39-8 |
|---|---|
Produktname |
Dibenzofuran, dibromohexachloro- |
Molekularformel |
C12H12Br2Cl6O-8 |
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
4a,5a,9a,9b-tetrahydrodibenzofuran;dibromide;hexachloride |
InChI |
InChI=1S/C12H12O.2BrH.6ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;;/h1-12H;8*1H/p-8 |
InChI-Schlüssel |
OBLLJPIBKWMTRF-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C=CC=CC3OC2C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-] |
Kanonische SMILES |
C1=CC2C3C=CC=CC3OC2C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-] |
Synonyme |
Dibromohexachlorodibenzofuran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



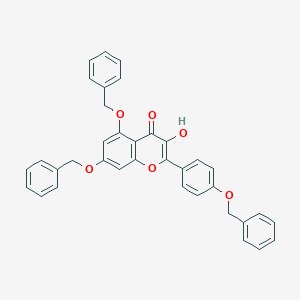
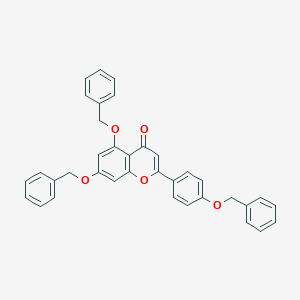
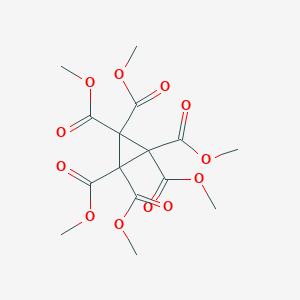

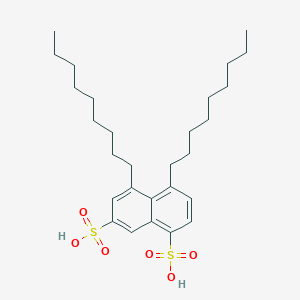
![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)
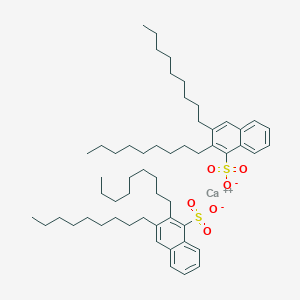

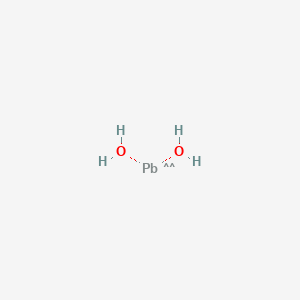

![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)
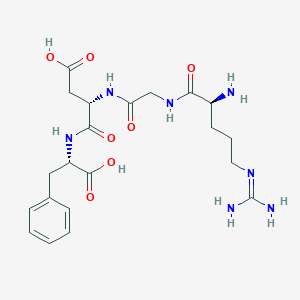

![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)